molecular formula C12H11NO3S2 B213866 Methyl 3-{[(3-methyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate

Methyl 3-{[(3-methyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate

Cat. No. B213866
M. Wt: 281.4 g/mol
InChI Key: QEOMXUIPFXSQLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-{[(3-methyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate, also known as MTTC, is a chemical compound that has gained significant attention in scientific research. It is a thiophene-based molecule that has shown potential in various applications, including medicinal chemistry, material science, and organic synthesis.

Mechanism of Action

The exact mechanism of action of Methyl 3-{[(3-methyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or signaling pathways involved in disease progression.
Biochemical and Physiological Effects:
Studies have shown that Methyl 3-{[(3-methyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate exhibits potent anti-inflammatory and anti-cancer activities. It has also been shown to have antioxidant properties and to inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of Methyl 3-{[(3-methyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate is its ease of synthesis, which makes it readily available for laboratory experiments. However, its low solubility in aqueous solutions can pose a challenge for certain applications.

Future Directions

There are several future directions for the study of Methyl 3-{[(3-methyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate. One potential area of research is the development of new analogs with improved properties and activities. Another direction is the investigation of its potential as a drug candidate for the treatment of other diseases, such as neurodegenerative disorders. Additionally, the use of Methyl 3-{[(3-methyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate in material science and organic synthesis may lead to the development of new materials with unique properties and applications.
In conclusion, Methyl 3-{[(3-methyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate is a promising chemical compound that has shown potential in various scientific research applications. Its ease of synthesis, potent activities, and potential for future development make it an interesting subject for further study.

Synthesis Methods

The synthesis of Methyl 3-{[(3-methyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate involves a multi-step process that starts with the reaction of 3-methyl-2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with methylamine and a thiophene-2-carbonyl chloride to obtain the final product, Methyl 3-{[(3-methyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate.

Scientific Research Applications

Methyl 3-{[(3-methyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate has been extensively studied in medicinal chemistry, where it has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer and inflammation. It has also been used in material science as a building block for the synthesis of novel organic materials with interesting properties.

properties

Product Name

Methyl 3-{[(3-methyl-2-thienyl)carbonyl]amino}-2-thiophenecarboxylate

Molecular Formula

C12H11NO3S2

Molecular Weight

281.4 g/mol

IUPAC Name

methyl 3-[(3-methylthiophene-2-carbonyl)amino]thiophene-2-carboxylate

InChI

InChI=1S/C12H11NO3S2/c1-7-3-5-17-9(7)11(14)13-8-4-6-18-10(8)12(15)16-2/h3-6H,1-2H3,(H,13,14)

InChI Key

QEOMXUIPFXSQLF-UHFFFAOYSA-N

SMILES

CC1=C(SC=C1)C(=O)NC2=C(SC=C2)C(=O)OC

Canonical SMILES

CC1=C(SC=C1)C(=O)NC2=C(SC=C2)C(=O)OC

Origin of Product

United States

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